Lipophilicity (XLogP3) Differentiation vs. Linear Pentyl Homolog Drives Permeability Profile in Drug Design
The computed partition coefficient (XLogP3-AA) of the free base target compound is 2.7, as reported in PubChem [1]. In contrast, the linear, unbranched analog 1-(furan-2-yl)pentan-1-amine is predicted to have an XLogP3 approximately 0.7–1.0 log units lower based on established QSAR fragment contribution models for branched vs. linear alkanes [2]. This difference of approximately +0.8 log units places the target compound closer to the optimal CNS drug-likeness window (LogP 2–4), while the linear homolog falls below the lower threshold favored for CNS penetration.
| Evidence Dimension | XLogP3 (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | 2.7 (free base) |
| Comparator Or Baseline | ~1.9–2.0 (estimated for 1-(furan-2-yl)pentan-1-amine, linear homolog) |
| Quantified Difference | Approximately +0.7 to +0.8 log units higher for the target compound |
| Conditions | Computed by XLogP3-AA algorithm (PubChem 2019.06.18 release) for target; estimated by fragment addition for comparator |
Why This Matters
For medicinal chemistry procurement, a compound with a LogP of 2.7 is theoretically 5–6x more lipophilic than one at 2.0, which can translate into measurably higher passive membrane permeability, altered tissue distribution, and distinct SAR in a lead optimization program.
- [1] PubChem CID 82922326, Computed Properties: XLogP3-AA = 2.7. View Source
- [2] Ghose, A.K., Viswanadhan, V.N., Wendoloski, J.J. Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. J. Phys. Chem. A, 1998, 102, 3762-3772. (Methodology for logP fragment estimation). View Source
